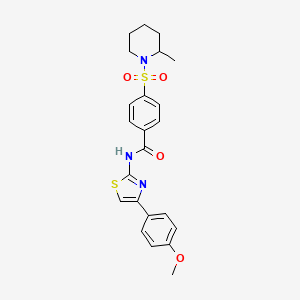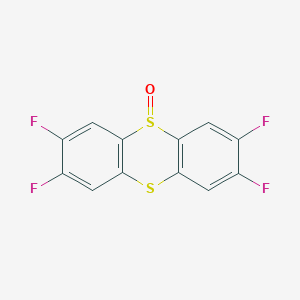
2,3,7,8-Tetrafluorothianthrene 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetrafluorothianthrene 5-oxide is a fluorinated sulfoxide-based thianthrene reagent. It is known for its high selectivity in late-stage C-H functionalization, making it a valuable tool in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2,3,7,8-Tetrafluorothianthrene 5-oxide (also known as TFT S-oxide) is the C-H bond in organic compounds . The C-H bond is a type of covalent bond between a carbon atom and a hydrogen atom. It plays a crucial role in the structure and function of many organic molecules.
Mode of Action
TFT S-oxide is a fluorinated sulfoxide-based thianthrene reagent that is used for late-stage C-H functionalization . This process involves the selective replacement of a hydrogen atom in a C-H bond with a functional group. TFT S-oxide interacts with its target by a process known as thianthrenation , which proceeds with >99% selectivity .
Biochemical Pathways
The biochemical pathway affected by TFT S-oxide is the C-H functionalization pathway . This pathway involves the selective modification of C-H bonds in organic molecules to introduce new functional groups. The downstream effects of this pathway include the synthesis of functionalized arenes, which serve as synthetic linchpins for further participation in diverse transformations .
Result of Action
The result of TFT S-oxide’s action is the functionalization of arenes . This process involves the introduction of new functional groups into aromatic compounds, thereby altering their chemical properties and potential applications. The functionalized arenes produced by TFT S-oxide serve as synthetic linchpins, enabling them to participate in a wide range of chemical transformations .
Action Environment
The action of TFT S-oxide can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere and at a temperature below -20°C . These conditions help to maintain the stability of the compound and ensure its efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action and the selectivity of the C-H functionalization process .
Biochemical Analysis
Biochemical Properties
It is known that it is used for late-stage C-H functionalization This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process
Molecular Mechanism
The molecular mechanism of action of 2,3,7,8-Tetrafluorothianthrene 5-oxide involves C-H functionalization This process likely involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
The synthesis of 2,3,7,8-Tetrafluorothianthrene 5-oxide involves the fluorination of thianthrene followed by oxidation. The reaction conditions typically require a fluorinating agent and an oxidizing agent under controlled temperature and pressure . Industrial production methods are not widely documented, but laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
2,3,7,8-Tetrafluorothianthrene 5-oxide primarily undergoes C-H functionalization reactions. It reacts with various arenes to form functionalized products with high selectivity. Common reagents used in these reactions include transition metal catalysts and oxidizing agents . The major products formed are functionalized arenes, which can further participate in diverse transformations .
Scientific Research Applications
2,3,7,8-Tetrafluorothianthrene 5-oxide is extensively used in scientific research for its ability to selectively functionalize aromatic compounds. It is employed in the synthesis of complex organic molecules, which are valuable in medicinal chemistry, material science, and industrial applications . Its high selectivity and efficiency make it a preferred reagent in late-stage functionalization processes .
Comparison with Similar Compounds
2,3,7,8-Tetrafluorothianthrene 5-oxide is unique due to its high selectivity and efficiency in C-H functionalization. Similar compounds include thianthrene S-oxide and phenoxathiin-10-oxide, which also serve as reagents for C-H functionalization but may differ in selectivity and reaction conditions . The fluorinated nature of this compound provides it with distinct reactivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2,3,7,8-tetrafluorothianthrene 5-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMYEBXFNFTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)
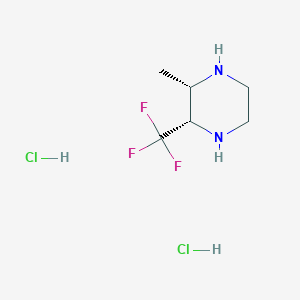

![12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2900241.png)
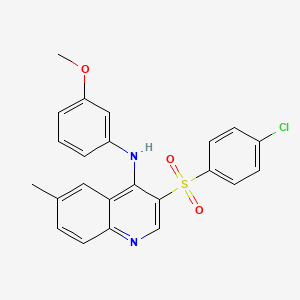
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
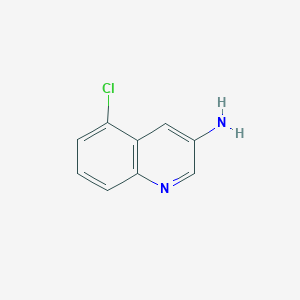
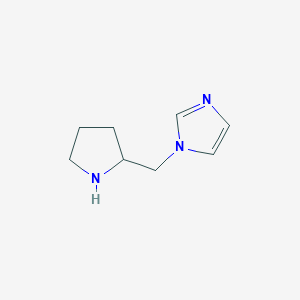
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)
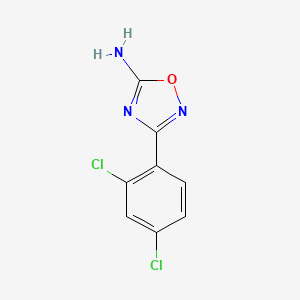
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)
